N'-(1-phenylcyclohexyl)pentane-1,5-diamine;dihydrobromide

AMPA receptor subtype selectivity GluA2 subunit pharmacology CP-AMPAR channel block

Researchers requiring selective pharmacological isolation of GluA2-lacking CP-AMPARs face limited tool compound availability with sufficient subtype discrimination. IEM 1925 dihydrobromide addresses this with 210-fold KD selectivity for GluA2-lacking over GluA2-containing AMPARs, exceeding IEM-1460 by 3-7 fold. • Enables activity-dependent CP-AMPAR inhibition via use-dependent trapping mechanism • Oral bioavailability with preserved sleep architecture-no psychomotor stimulation • Dual NMDA/AMPA blockade provides broad-spectrum anticonvulsant efficacy in chronic epilepsy models Supplied as high-purity dihydrobromide salt with reliable batch-to-batch consistency for reproducible electrophysiology and in vivo pharmacology.

Molecular Formula C17H30Br2N2
Molecular Weight 422.2 g/mol
Cat. No. B560289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(1-phenylcyclohexyl)pentane-1,5-diamine;dihydrobromide
SynonymsN-(1-Phenylcyclohexyl)-1,5-pentanediamine dihydrobromide
Molecular FormulaC17H30Br2N2
Molecular Weight422.2 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C2=CC=CC=C2)NCCCCCN.Br.Br
InChIInChI=1S/C17H28N2.2BrH/c18-14-8-3-9-15-19-17(12-6-2-7-13-17)16-10-4-1-5-11-16;;/h1,4-5,10-11,19H,2-3,6-9,12-15,18H2;2*1H
InChIKeyZCYUSVRXEKAQSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(1-Phenylcyclohexyl)pentane-1,5-diamine Dihydrobromide (IEM 1925): A Dual AMPA/NMDA Open-Channel Blocker for Neuroscience Procurement


N'-(1-Phenylcyclohexyl)pentane-1,5-diamine dihydrobromide (CAS 258282-23-4), also known as IEM 1925 dihydrobromide, is a dicationic phenylcyclohexyl derivative belonging to the arylcyclohexylamine class of ionotropic glutamate receptor channel blockers [1]. Unlike monocationic analogs that selectively target NMDA receptors, IEM 1925 functions as a voltage- and use-dependent open-channel antagonist at both NMDA and calcium-permeable AMPA (CP-AMPAR) receptors, with pronounced selectivity for GluA2 subunit-lacking AMPAR subtypes over GluA2-containing receptors . This dual-target profile distinguishes it from clinically established NMDA-selective agents such as memantine and MK-801, as well as from adamantane-based dicationic blockers including IEM-1460 and IEM-1754 [2].

Why IEM 1925 Dihydrobromide Cannot Be Simply Replaced by IEM-1460, Memantine, or Other In-Class Glutamate Receptor Blockers


In-class glutamate receptor antagonists exhibit fundamentally divergent subunit selectivity profiles, potency hierarchies, and dual-receptor engagement patterns that preclude interchangeable use in experimental protocols. The dicationic phenylcyclohexyl derivative IEM 1925 possesses a phenylcyclohexyl moiety that confers approximately 100–200-fold selectivity for GluA2-lacking over GluA2-containing AMPARs [1], whereas adamantane-based dications such as IEM-1460 and IEM-1754 achieve only ~30–70-fold selectivity with lower absolute potency [2]. Monocationic NMDA receptor blockers (memantine, MK-801, IEM-1921) entirely lack AMPA receptor blocking activity, rendering them incapable of modulating CP-AMPAR-mediated synaptic transmission or excitotoxicity [3]. Furthermore, IEM 1925 demonstrates oral bioavailability and a differentiated side-effect profile—preserving sleep architecture without the psychomotor stimulation characteristic of selective NMDA antagonists [4]. These multidimensional pharmacological differences make simple compound substitution scientifically invalid when experimental outcomes depend on specific receptor subtype engagement, use-dependent blocking kinetics, or in vivo behavioral endpoints.

Quantitative Differentiation Evidence for IEM 1925 Dihydrobromide: Head-to-Head Comparisons Against Closest Structural and Pharmacological Analogs


GluA2 Subunit Selectivity: IEM 1925 Achieves 210-Fold Discrimination Between AMPAR Subtypes Versus ~30–70-Fold for Adamantane-Based Dications

IEM 1925 demonstrates the highest reported selectivity between GluA2-lacking (calcium-permeable) and GluA2-containing (calcium-impermeable) AMPA receptor subtypes within the dicationic blocker series. At a membrane potential of –80 mV, the KD for GluA2-containing AMPARs is 210 times higher than for GluA2-lacking AMPARs . In contrast, the adamantane-based comparator IEM-1460 shows IC50 values of 2.6 µM (GluA2-lacking) versus 1102 µM (GluA2-containing), representing only ~30–70-fold selectivity depending on the experimental preparation . This enhanced discrimination is structurally attributed to the phenylcyclohexyl moiety of IEM 1925 replacing the adamantane group present in IEM-1460 and IEM-1754 [1].

AMPA receptor subtype selectivity GluA2 subunit pharmacology CP-AMPAR channel block

Potency Ranking: IEM 1925 Is the Most Potent Blocker Across GluR2-Lacking AMPAR Preparations, Surpassing IEM-1460 and IEM-1754

Direct comparative electrophysiological recordings in rat hippocampal neurons established a consistent potency rank order of IEM-1925 > IEM-1460 > IEM-1754 for GluR2-lacking AMPARs. At 1 µM concentration, IEM-1925 produced the greatest current block, while IEM-1460 and IEM-1754 were nearly equipotent at GluR2-containing AMPARs [1]. This rank order was independently reproduced in invertebrate preparations (insect muscle and molluscan neurons), confirming that the phenylcyclohexyl moiety of IEM 1925 confers higher potency than the adamantane scaffold shared by IEM-1460 and IEM-1754 [2]. At 5 µM, IEM 1925 produced a 77% block of kainate-induced current in striatal CP-AMPARs at –80 mV, compared to an intermediate 51% block in cortical fast-spiking interneurons where mixed AMPAR populations exist [3].

AMPA receptor antagonist potency dicationic channel blockers structure-activity relationship

Anticonvulsant Efficacy and Side-Effect Profile: IEM 1925 Matches Memantine/MK-801 Potency While Eliminating Characteristic Adverse Effects

In a comprehensive comparative study of mono- and dicationic glutamate receptor antagonists, IEM 1925 and the dicationic analog IEM-1754 demonstrated anticonvulsant potency comparable to the clinically established NMDA receptor blockers memantine and MK-801 in both NMDA-induced and kainate-induced convulsion models in mice [1]. Critically, this anticonvulsant efficacy was accompanied by an almost complete absence of the side effects characteristic of memantine and MK-801, including motor impairment and psychotomimetic effects [2]. Monocationic derivatives (including IEM-1921, the monocationic homolog) inhibited NMDA receptors but completely lacked AMPA receptor blocking activity and failed to prevent kainate-induced convulsions, demonstrating the functional necessity of dual NMDA/AMPA receptor engagement for broad-spectrum anticonvulsant protection [3].

anticonvulsant activity NMDA receptor blockade kainate-induced seizures side-effect profiling

Oral Bioactivity and In Vivo Efficacy: IEM 1925 Reduces Seizure Severity by 50% in the Lithium-Pilocarpine Model of Status Epilepticus

IEM 1925 is orally active and demonstrates robust in vivo efficacy in the lithium-pilocarpine rat model of status epilepticus—a widely used paradigm for temporal lobe epilepsy research [1]. At an oral dose of 10 mg/kg, IEM 1925 significantly attenuated behavioral motor convulsive signs, reducing seizure intensity from 8 to 4 points on the Pinel and Rovner scale (a 50% reduction in seizure severity score) . Additionally, IEM 1925 increased the latent period before seizure onset and decreased the total duration of status epilepticus, with mean SE durations shortened by 4.5–5-fold compared to untreated controls in both Krushinskii–Molodkina and Wistar rat strains [2]. The adamantane-based monocation IEM-1921 (the selective NMDA receptor channel blocker) showed a qualitatively different effect profile, failing to demonstrate the same broad-spectrum seizure suppression [3].

oral bioavailability status epilepticus lithium-pilocarpine model in vivo pharmacology

Sleep Architecture Preservation: IEM 1925 Does Not Disrupt Sleep Organization, Unlike Selective NMDA Blockers Memantine and IEM-1921

A key differentiator for in vivo behavioral neuroscience applications is the effect on sleep-wake organization. In polysomnographic studies comparing selective NMDA receptor blockers (memantine, IEM-1921) with mixed-type NMDA/AMPA blockers (IEM-1925, IEM-1754) in rats, selective NMDA antagonists caused significant increases in wakefulness with clear decreases in slow-wave sleep duration during the first 3 hours post-administration [1]. In contrast, IEM 1925 and IEM-1754 did not significantly disrupt sleep organization during the first 3-hour period; during the second 3-hour period, a rebound increase in slow-wave sleep and reduction of wakefulness were observed—effects attributed specifically to AMPA/kainate receptor blockade rather than NMDA receptor engagement [2]. This differential effect profile was identical across both Krushinskii–Molodkina (seizure-prone) and Wistar (seizure-resistant) rat strains [3].

sleep architecture polysomnography NMDA receptor blockade glutamate antagonists

Metabolic Stability and Off-Target Safety: IEM 1925 Exhibits an Enhanced Safety Profile Over IEM-1460 with Comparable Metabolic Stability

Radioligand binding assays at 1 µM concentration revealed that IEM 1925 produced less off-target binding than IEM-1460 at several receptor sites, including M3 muscarinic acetylcholine receptors (15% inhibition for IEM-1925 vs. <5% for IEM-1460 at 1 µM; overall binding profile favored IEM-1925 across multiple GPCR and ion channel targets) [1]. Both compounds demonstrated high metabolic stability with half-lives exceeding 300 minutes in human, mouse, and guinea pig liver microsome preparations at 37°C [2]. In vivo pharmacokinetic analysis following systemic dosing in guinea pigs showed elimination half-lives of 68 minutes for IEM 1925 versus 118 minutes for IEM-1460, with both compounds achieving perilymph concentrations consistent with brain and inner ear penetration [3]. Heart rate monitoring confirmed an enhanced cardiovascular safety profile for IEM 1925 over IEM-1460 [4].

metabolic stability off-target profiling safety pharmacology liver microsomes

Optimal Procurement Scenarios for IEM 1925 Dihydrobromide: Evidence-Driven Research Applications


Calcium-Permeable AMPA Receptor (CP-AMPAR) Subtype Dissection in Synaptic Physiology

IEM 1925 is the preferred tool compound for electrophysiological studies requiring selective pharmacological isolation of GluA2-lacking CP-AMPARs. Its 210-fold KD discrimination between GluA2-lacking and GluA2-containing AMPAR subtypes at –80 mV exceeds that of IEM-1460 (~30–70-fold) by a factor of 3–7 . The use-dependent trapping mechanism, whereby block accumulates preferentially during high-frequency stimulation, enables activity-dependent inhibition of CP-AMPAR-mediated synaptic transmission [1]. This makes IEM 1925 uniquely suited for studies of short-term plasticity, high-frequency synaptic transmission, and CP-AMPAR contributions to postsynaptic calcium signaling in striatal interneurons, hippocampal interneurons, and cortical fast-spiking cells.

In Vivo Epilepsy and Status Epilepticus Research Requiring Oral Dosing

For chronic in vivo epilepsy models where oral bioavailability and sustained target engagement are essential, IEM 1925 provides a validated tool with quantified efficacy endpoints. At 10 mg/kg oral dosing, IEM 1925 reduces seizure severity by 50% (8 → 4 on Pinel & Rovner scale) and shortens status epilepticus duration by 4.5–5-fold in the lithium-pilocarpine model [2]. Unlike selective NMDA antagonists (memantine, MK-801, IEM-1921), IEM 1925 achieves broad-spectrum anticonvulsant protection via dual NMDA/AMPA receptor engagement without inducing the motor and psychotomimetic side effects characteristic of selective NMDA blockers [3]. This combination of oral activity, dual-target efficacy, and favorable side-effect profile makes IEM 1925 the compound of choice for epilepsy kindling studies, antiepileptogenic drug screening, and comorbid behavioral assessments.

Sleep and Circadian Neuroscience Studies Requiring Preservation of Normal Sleep Architecture

In experimental paradigms where pharmacological manipulation of glutamatergic transmission must not confound sleep-dependent processes (memory consolidation, synaptic homeostasis, seizure threshold cycling), IEM 1925 is the appropriate choice over selective NMDA receptor antagonists. Polysomnographic evidence demonstrates that IEM 1925 preserves normal sleep-wake organization during the first 3 hours post-administration, whereas memantine and the monocationic IEM-1921 induce significant wakefulness increases and slow-wave sleep reductions [4]. This property is particularly valuable for sleep deprivation studies, chronic dosing protocols, and experiments examining interactions between glutamatergic signaling and circadian rhythm regulation [5].

Neuroprotection and Excitotoxicity Research Leveraging Dual AMPA/NMDA Blockade

IEM 1925 is indicated for neuroprotection studies where simultaneous blockade of both CP-AMPARs and NMDA receptors is mechanistically required. Recent evidence in a soman-induced status epilepticus model demonstrated that IEM 1925 provides a triple-effect profile—antiseizure, neuroprotective, and cognitive-improving—that cannot be replicated by single-target antagonists [6]. The compound's dual-target strategy addresses both the AMPA and NMDA receptor components of organophosphate-induced excitotoxic pathology. Additionally, IEM 1925 and the analog IEM-1754 have shown efficacy in alleviating persistent inflammatory pain via spinal CP-AMPAR inhibition without detectable adverse effects on locomotion, suggesting broader utility in pain neurobiology research [7].

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